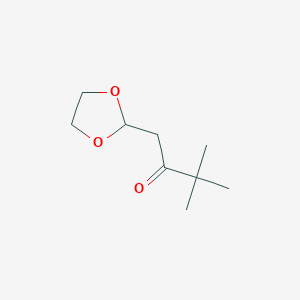

1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It’s related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The compound you’re interested in seems to be a derivative of 1,3-dioxolane with additional functional groups.

Molecular Structure Analysis

The molecular structure of a similar compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol, has been reported . It was found to have an intramolecular hydrogen bond between the hydroxy moiety and one of the ketal oxygen atoms . This might give us some insight into the possible structure of “1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one”.

Chemical Reactions Analysis

Dioxolanes offer stability against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid . Some strong oxidation agents may cleave acetals .

Scientific Research Applications

Heterogeneous Catalysis and Renewable Materials

Investigations into the acid-catalysed condensation of glycerol with various aldehydes and ketones, including the formation of cyclic acetals like 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one, highlight its potential as a novel platform chemical derived from renewable materials. The research focused on identifying conditions that favor the formation of cyclic acetals, emphasizing the potential of these compounds in sustainable chemistry and as precursors for valuable derivatives (Deutsch, Martin, & Lieske, 2007).

Polymer Science

In polymer science, the polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamines was explored, showing that cyclic carbonates derived from 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one exhibit varied reactivities and can lead to high molecular weight polymers. This research provides insight into the compound's utility in developing polymers with specific properties (Tomita, Sanda, & Endo, 2001).

Organometallic Chemistry

Research in organometallic chemistry has demonstrated the synthesis of 1,3-dioxolanes, including structures similar to 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one, through the addition of ketones to epoxides catalyzed by [Cp*Ir(NCMe)3]2+. These findings reveal the compound's significance in synthetic chemistry, offering a pathway to a variety of dioxolane derivatives with potential applications in medicinal chemistry and material science (Adams, Barnard, & Brosius, 1999).

Renewable Energy and Green Chemistry

A notable application in renewable energy and green chemistry involves the conversion of 2,3-Butanediol to high octane gasoline components, including dioxolane derivatives similar to 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one. This research underlines the compound's role in producing sustainable fuel additives and solvents, contributing to the development of environmentally friendly energy solutions (Harvey, Merriman, & Quintana, 2016).

properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)-3,3-dimethylbutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)7(10)6-8-11-4-5-12-8/h8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXGXSZZRAYENG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC1OCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518728 |

Source

|

| Record name | 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one | |

CAS RN |

87920-18-1 |

Source

|

| Record name | 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)

![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)

![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)